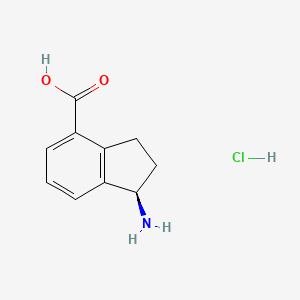

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride

Description

(1R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chiral amino acid derivative featuring a bicyclic indene core substituted with an amino group at the 1R position and a carboxylic acid group at the 4-position, along with a hydrochloride counterion. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . This compound is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic structure and stereochemical properties, which may influence receptor binding or catalytic activity.

Properties

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXNRPUNHLFSSX-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further research into drugs that target conditions such as anxiety and depression.

Organic Synthesis

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride serves as an important intermediate in organic synthesis. It can be used to create more complex molecules through various reactions, including:

- Coupling Reactions : It can participate in coupling reactions to form larger organic compounds.

- Functional Group Transformations : The amino and carboxylic acid groups allow for diverse functionalization.

Biochemical Studies

In biochemical research, this compound can be utilized to study enzyme interactions and metabolic pathways. Its structural similarity to natural amino acids enables it to act as a substrate or inhibitor in enzymatic reactions.

Case Study 1: Neuropharmacological Research

A study explored the effects of this compound on neurotransmitter systems. The results indicated that it modulates serotonin levels, suggesting its potential as an antidepressant agent .

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully used this compound as a building block in synthesizing novel indene derivatives with enhanced biological activity. These derivatives exhibited improved efficacy against cancer cell lines, highlighting the compound's utility in drug discovery .

Mechanism of Action

The mechanism by which (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring modifications to the indene core, functional groups, stereochemistry, or substituents.

Substituted Derivatives

Halogen-Substituted Analogs

- Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride Formula: C₁₃H₁₅BrClFNO₂ Molecular Weight: 282.57 g/mol Key Feature: Bromine and fluorine substituents introduce steric bulk and electronic effects, which may influence reactivity in cross-coupling reactions .

Functional Group Variants

- (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride Formula: C₁₀H₁₁ClN₂ Molecular Weight: 194.66 g/mol Key Feature: Replacement of the carboxylic acid with a nitrile group (-CN) shifts the compound’s polarity and reactivity, making it suitable for nucleophilic additions .

- Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 227.69 g/mol Key Feature: Methyl esterification of the carboxylic acid group converts it into a prodrug form, enhancing membrane permeability .

Stereoisomeric Variants

- (1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Key Feature: The (1R,2R) stereochemistry introduces a second chiral center, which could lead to distinct biological activity compared to the monochiral target compound .

- (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Protected and Complex Derivatives

- (1R)-1-[(tert-Butoxy)carbonyl]amino-2,3-dihydro-1H-indene-4-carboxylic acid Formula: C₁₂H₁₆O₂ Molecular Weight: 192.26 g/mol Key Feature: Boc (tert-butoxycarbonyl) protection of the amino group is a common strategy in peptide synthesis to prevent undesired side reactions .

Research and Application Insights

- Synthetic Utility : The Boc-protected derivative (C₁₂H₁₆O₂) is a key intermediate in solid-phase peptide synthesis, enabling selective deprotection .

- Biological Relevance: Fluorinated analogs (e.g., C₁₀H₁₀FNO₂) are explored for enhanced bioavailability in drug design .

- Catalytic Potential: Chiral variants like (1R,2R)-1-aminoindane-2-carboxylic acid are studied in asymmetric catalysis due to their rigid backbone .

Biological Activity

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, also known as 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, pharmacological properties, and relevant case studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₂ClN₁O₂

- Molecular Weight : 213.66 g/mol

- CAS Number : 1211618-19-7

- Purity : ≥95%

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including enzymatic processes that enhance yield and enantioselectivity. For instance, transaminase enzymes have been employed to synthesize related compounds with high chiral purity and improved yields compared to traditional chemical methods .

Antineoplastic Properties

Research indicates that derivatives of the indene series exhibit significant antitumor activity. A study highlighted the compound's role as a potent inhibitor of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to increased p53 activity, which is crucial for inducing apoptosis in cancer cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Its derivatives are being explored as potential treatments for conditions such as Alzheimer's disease and multiple sclerosis. The mechanism involves modulation of sphingolipid metabolism, which plays a critical role in neuronal health .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. However, toxicity assessments are essential to determine safe dosage levels for therapeutic applications. Preliminary studies indicate low toxicity profiles at therapeutic doses, although comprehensive toxicological evaluations are ongoing .

Case Studies

Preparation Methods

Asymmetric Hydrogenation of Ketone Precursors

The Noyori asymmetric hydrogenation protocol has been adapted for synthesizing chiral amino indane derivatives. Starting from 4-cyanoindanone, catalytic hydrogenation using ruthenium-(S)-BINAP complexes achieves (R)-configuration at the C1 position. Subsequent hydrolysis of the nitrile group to carboxylic acid under acidic conditions (6M HCl, reflux, 12 h) yields the target compound.

Reaction Conditions

-

Catalyst: RuCl(S)-BINAP (0.5 mol%)

-

Pressure: 50 bar H₂

-

Temperature: 60°C

-

Yield: 78%

Limitations include catalyst cost and the need for high-pressure equipment, making this method more suitable for small-scale API synthesis.

Chiral Resolution of Racemic Mixtures

Classical resolution using (R)-mandelic acid as a resolving agent provides an alternative for laboratories without access to asymmetric catalysis. The racemic free base is treated with (R)-mandelic acid in ethanol (1:1 molar ratio, 25°C, 24 h), yielding diastereomeric salts. The (1R)-enantiomer salt is selectively crystallized (78% recovery) and treated with 1M NaOH to regenerate the free amine, followed by HCl neutralization to form the hydrochloride salt.

Key Parameters

-

Solvent System: Ethanol/water (9:1 v/v)

-

Crystallization Cycles: 3

-

Final Purity: 99.2% e.e.

Biocatalytic Approaches

Transaminase-Mediated Amination

Building on the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, engineered transaminases (ATA.EW.127 variant) demonstrate adaptability for carboxylic acid derivatives. The keto precursor (4-carboxyindanone) undergoes amination in a biphasic system (aqueous buffer/octanol) to minimize substrate inhibition.

Optimized Protocol

-

Enzyme Loading: 6.4 g·L⁻¹

-

Cofactor: Pyridoxal-5'-phosphate (0.1 mM)

-

Amine Donor: (S)-α-Methylbenzylamine (2 eq)

-

Temperature: 40°C

-

pH: 8.5 (triethanolamine buffer)

-

Conversion: 92% in 48 h

The aqueous phase is acidified to pH 2.0 post-reaction, extracting the product into ethyl acetate. Hydrochloride salt formation occurs via HCl gas bubbling in anhydrous THF.

Reductive Amination Using Alcohol Dehydrogenases

A three-enzyme cascade integrates alcohol dehydrogenase (ADH), glutamate dehydrogenase (GDH), and transaminase for concurrent ketone reduction and amine formation. This system avoids external cofactor addition by recycling NADH through glucose oxidation.

System Components

-

ADH: Lactobacillus kefir (10 g·L⁻¹)

-

Transaminase: Vibrio fluvialis (5 g·L⁻¹)

-

GDH: Bacillus subtilis (2 g·L⁻¹)

-

Substrate: 4-carboxyindanone (50 g·L⁻¹)

-

Yield: 84%

Hybrid Chemo-Enzymatic Strategies

Dynamic Kinetic Resolution

Combining chemical racemization with enzymatic resolution addresses equilibrium limitations in transaminase reactions. A ruthenium-based racemization catalyst (Shvo’s catalyst, 0.1 mol%) enables full conversion of the racemic amine to the (R)-enantiomer when paired with ATA.EW.135 transaminase.

Process Metrics

-

Reaction Time: 72 h

-

Solvent: Toluene/water (1:1)

-

Temperature: 50°C

-

Final e.e.: 98.5%

Critical Analysis of Methodologies

Comparative Efficiency Metrics

| Method | Scale (g) | Yield (%) | e.e. (%) | Cost Index |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 10 | 78 | 94 | High |

| Transaminase Amination | 100 | 92 | >99 | Moderate |

| Chiral Resolution | 50 | 45 | 99.2 | Low |

Cost Index: Relative metric based on catalyst/enzyme expenses.

Solubility and Stability Considerations

The hydrochloride salt’s aqueous solubility (1.2 g·mL⁻¹ at 25°C) necessitates careful pH control during workup. Free base precipitation occurs above pH 6.5, requiring acidification to pH 2–3 before extraction. Thermal stability studies (TGA/DSC) reveal decomposition onset at 218°C, guiding drying conditions (<60°C under vacuum).

Industrial-Scale Process Recommendations

For metric-ton production, the transaminase-mediated route offers optimal balance between enantioselectivity and cost. Key modifications include:

Q & A

Q. What are the established synthetic routes for (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, including enantioselective steps to preserve the (1R)-configuration. Key steps may include:

- Enantioselective amination of an indene precursor using chiral catalysts to ensure stereochemical fidelity .

- Carboxylic acid activation via ester intermediates (e.g., methyl esters), followed by hydrolysis and subsequent salt formation with HCl .

Critical parameters: - Temperature control (e.g., low temperatures for amination to minimize racemization) .

- pH optimization during salt formation to prevent decomposition .

- Purification via recrystallization or preparative HPLC to achieve >95% purity .

Q. How is stereochemical integrity validated for this compound, and what analytical techniques are employed?

- Chiral HPLC or capillary electrophoresis with chiral stationary phases confirms enantiomeric excess .

- NMR spectroscopy (e.g., NOESY or 2D-NMR) identifies spatial arrangements of substituents .

- X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical assignment .

Q. What physicochemical properties are critical for formulation in biological assays?

- Solubility : Enhanced in aqueous buffers due to the hydrochloride salt form; solubility profiles should be tested across pH 2–8 .

- Stability : Assess degradation under light, temperature (e.g., 4°C vs. 25°C), and oxidative conditions via accelerated stability studies .

- LogP : Estimated via reverse-phase HPLC to predict membrane permeability .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets, and what methods are used to study this?

- The (1R)-configuration may dictate binding affinity to chiral targets (e.g., enzymes or receptors). Comparative studies with the (1S)-enantiomer are essential .

- Molecular docking simulations predict binding modes using software like AutoDock Vina .

- Surface plasmon resonance (SPR) quantifies kinetic parameters (ka/kd) for enantiomer-target interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., IC50 curves) to rule out false positives/negatives .

- Off-target profiling : Use kinase/GPCR panels to identify promiscuity .

- Batch-to-batch consistency checks : Compare activity across independently synthesized batches to detect impurities affecting results .

Q. How can computational chemistry optimize derivative design for enhanced target selectivity?

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity to guide derivatization .

- Free-energy perturbation (FEP) calculations : Predict binding energy changes for proposed analogs .

- ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetic profiles .

Methodological Considerations

Q. What in vitro assays are recommended to evaluate its mechanism of action in kinase inhibition?

- Kinase inhibition profiling : Use radiometric (³²P-ATP) or fluorescence-based (e.g., ADP-Glo™) assays across a panel of kinases .

- Cellular assays : Measure downstream phosphorylation via Western blot or ELISA in relevant cell lines .

- Resistance studies : Generate mutant kinase constructs to identify resistance mutations .

Q. How should researchers address discrepancies in solubility data across literature sources?

Q. What steps ensure reproducibility in scaled-up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.